5-アミノ-2-メトキシベンズアミド

概要

説明

5-Amino-2-methoxybenzamide is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is a solid substance and is typically stored in a dark, dry place at room temperature .

Molecular Structure Analysis

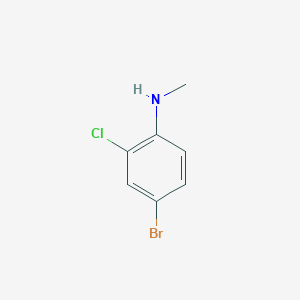

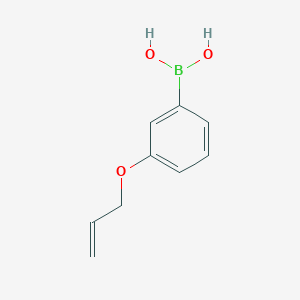

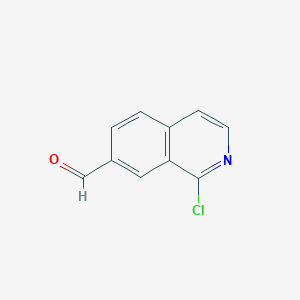

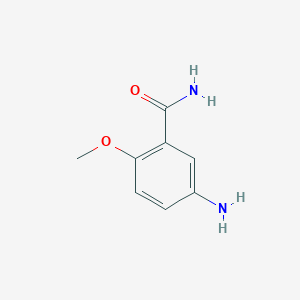

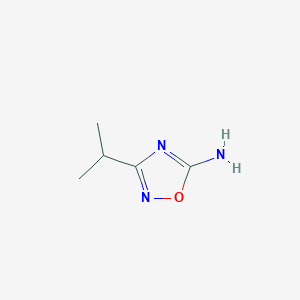

The InChI code for 5-Amino-2-methoxybenzamide is 1S/C8H10N2O2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,9H2,1H3,(H2,10,11) . This indicates that the molecule consists of a benzamide core with an amino group at the 5-position and a methoxy group at the 2-position.Physical And Chemical Properties Analysis

5-Amino-2-methoxybenzamide is a solid substance . It is typically stored in a dark, dry place at room temperature .科学的研究の応用

抗酸化活性

5-アミノ-2-メトキシベンズアミド: は、その潜在的な抗酸化特性について研究されています。抗酸化物質は、フリーラジカルによって引き起こされる酸化ストレスから細胞を保護する上で不可欠です。 この化合物は、酸化ストレス関連疾患(心臓血管疾患や特定の癌など)の予防または治療のために、新しい抗酸化物質の開発において研究に利用できます .

抗菌作用

5-アミノ-2-メトキシベンズアミド誘導体の抗菌活性は、新しい抗菌剤の開発において重要です。 この分野の研究は、様々なグラム陽性菌とグラム陰性菌の対策に焦点を当てており、抗生物質耐性の増加に対する懸念が高まっているため不可欠です .

抗炎症の可能性

5-アミノ-2-メトキシベンズアミドのような化合物は、その抗炎症効果について研究されています。 この用途は、関節炎、喘息、炎症性腸疾患などの慢性炎症性疾患の治療薬の開発において重要です .

鎮痛特性

5-アミノ-2-メトキシベンズアミドの鎮痛特性は、医薬品研究において注目されています。 その作用機序を研究することで、研究者は新しい鎮痛薬、特にオピオイドに比べて副作用が少ない代替薬を開発することができます .

材料科学

材料科学において、5-アミノ-2-メトキシベンズアミドは、新しい材料の開発において潜在的な用途を持つ新しい化合物を合成するために使用できます。 これらの材料は、耐久性または熱安定性の向上など、産業用途に適した独自の特性を持つ可能性があります .

化学合成

この化合物は、より複雑な化学物質の合成における中間体として機能します。 化学合成におけるその役割は、医薬品開発や産業プロセスなど、様々な分野で利用できる新しい分子を作成する上で重要です .

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

作用機序

Target of Action

It is known that similar compounds, such as monoamine oxidase (mao) inhibitors, have anti-inflammatory effects .

Mode of Action

Mao inhibitors, which are structurally similar, decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium . This decrease in end product metabolites can play a significant role in the anti-inflammatory effects of MAO inhibitors .

Biochemical Pathways

It is known that mao inhibitors can affect a variety of immune and some non-immune cells .

Result of Action

It is known that mao inhibitors can have anti-inflammatory effects in the central nervous system (cns) and a variety of non-cns tissues .

生化学分析

Biochemical Properties

5-Amino-2-methoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response Additionally, 5-Amino-2-methoxybenzamide interacts with tumor necrosis factor-alpha (TNFα), further influencing inflammatory pathways .

Cellular Effects

The effects of 5-Amino-2-methoxybenzamide on various cell types and cellular processes are profound. It has been observed to inhibit the growth of colorectal cancer cells by down-regulating COX-2 expression . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it reduces the expression of prostaglandin E2 (PGE2), a molecule involved in promoting cancer cell growth . These effects highlight the potential of 5-Amino-2-methoxybenzamide in cancer therapy.

Molecular Mechanism

At the molecular level, 5-Amino-2-methoxybenzamide exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity . This inhibition leads to a decrease in the production of pro-inflammatory molecules such as PGE2. Additionally, 5-Amino-2-methoxybenzamide influences gene expression by modulating the activity of transcription factors involved in inflammatory and cancer pathways . These molecular interactions underline the therapeutic potential of this compound.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Amino-2-methoxybenzamide over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that 5-Amino-2-methoxybenzamide maintains its inhibitory effects on COX-2 and other target molecules, making it a reliable compound for biochemical research .

Dosage Effects in Animal Models

The effects of 5-Amino-2-methoxybenzamide vary with different dosages in animal models. Studies have shown that low to moderate doses effectively inhibit COX-2 activity and reduce inflammation without causing significant adverse effects . High doses may lead to toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . These findings emphasize the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.

Metabolic Pathways

5-Amino-2-methoxybenzamide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into various metabolites . These metabolic processes involve enzymes such as cytochrome P450, which play a crucial role in the detoxification and elimination of the compound . Understanding these pathways is essential for predicting the pharmacokinetics and potential interactions of 5-Amino-2-methoxybenzamide with other drugs.

Transport and Distribution

The transport and distribution of 5-Amino-2-methoxybenzamide within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it is distributed to various cellular compartments, including the cytoplasm and nucleus . The compound’s ability to cross cell membranes and reach its target sites is critical for its biological activity and therapeutic efficacy.

Subcellular Localization

5-Amino-2-methoxybenzamide is localized in specific subcellular compartments, where it exerts its effects on cellular functions . It is primarily found in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . The subcellular localization of 5-Amino-2-methoxybenzamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for its role in modulating cellular processes and gene expression.

特性

IUPAC Name |

5-amino-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOGARYRWMUPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613163 | |

| Record name | 5-Amino-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22961-58-6 | |

| Record name | 5-Amino-o-anisamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022961586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22961-58-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-O-ANISAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG8SW7946Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the synthetic route for producing 5-Amino-2-methoxybenzamide?

A1: The synthesis of 5-Amino-2-methoxybenzamide involves a two-step process [, ]. First, 2-Methoxy-5-nitrobenzoyl chloride is reacted with various heterocyclic amines, such as 2-(aminomethyl)-1-ethylpyrrolidine or 4-amino-1-benzylpiperidine. This reaction yields N-substituted 2-methoxy-5-nitrobenzamides. The second step involves the reduction of these nitrobenzamides to their corresponding 5-amino derivatives. This reduction is typically achieved using hydrazine hydrate and Raney nickel in ethanol [, ].

Q2: Why is there interest in synthesizing 5-Amino-2-methoxybenzamide derivatives?

A2: The research indicates a potential interest in 5-Amino-2-methoxybenzamide derivatives as potential neuroleptic agents [, ]. Neuroleptics are a class of drugs primarily used to treat psychotic disorders. The synthesis of various 5-Amino-2-methoxybenzamide derivatives with different heterocyclic substituents is likely driven by the exploration of structure-activity relationships (SAR). This exploration aims to identify derivatives with improved pharmacological properties, such as enhanced potency, selectivity, or reduced side effects, compared to existing neuroleptic treatments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide](/img/structure/B1288613.png)